Arecolina-d5 Sal de Hidrobromuro

Descripción general

Descripción

El ácido jasmónico es un compuesto orgánico que se encuentra en varias plantas, incluido el jazmín. Pertenece a la clase de hormonas vegetales de los jasmonatos y desempeña un papel crucial en la regulación de las respuestas de las plantas al estrés abiótico y biótico, así como en el crecimiento y desarrollo de las plantas . El ácido jasmónico se biosintetiza a partir del ácido linolénico a través de la vía de los octadecanoides .

Aplicaciones Científicas De Investigación

El ácido jasmónico tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como molécula de señalización en el estudio de los mecanismos de defensa de las plantas.

Medicina: Se investiga por sus posibles propiedades antiinflamatorias y anticancerígenas.

Industria: Se utiliza en la agricultura para mejorar la resistencia de las plantas a las plagas y enfermedades.

Mecanismo De Acción

El ácido jasmónico actúa como una molécula de señalización, desencadenando una cascada de eventos involucrados en las respuestas de defensa de las plantas. Se une al complejo correceptor COI1-JAZ, lo que lleva a la degradación de los represores JAZ y la activación de los factores de transcripción que regulan los genes relacionados con la defensa . Este mecanismo implica múltiples procesos intracelulares, como las especies reactivas de oxígeno, los iones calcio y las proteínas quinasas .

Análisis Bioquímico

Biochemical Properties

Arecoline-d5 Hydrobromide Salt is an agonist at both muscarinic and nicotinic acetylcholine receptors . This means it can bind to these receptors and activate them, influencing various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity .

Cellular Effects

Arecoline-d5 Hydrobromide Salt has been found to have various effects on cells. For instance, it has been shown to stimulate the contraction of the gastrointestinal tract muscles . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Arecoline-d5 Hydrobromide Salt exerts its effects through several mechanisms. It binds to acetylcholine receptors, leading to their activation . This can result in changes in gene expression and enzyme activity, influencing various cellular processes .

Metabolic Pathways

Arecoline-d5 Hydrobromide Salt is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido jasmónico se sintetiza a partir del ácido linolénico, que es oxigenado por la lipooxigenasa (13-LOX) para formar un hidroperóxido. Este peróxido luego se cicla en presencia de la sintetasa de óxido de aleno para formar un óxido de aleno. El reordenamiento del óxido de aleno para formar ácido 12-oxofitodioico es catalizado por la ciclasa de óxido de aleno. Una serie de β-oxidaciones da como resultado el ácido 7-isojasmónico, que se isomeriza a ácido jasmónico en ausencia de enzimas .

Métodos de producción industrial: La producción industrial del ácido jasmónico implica la extracción de tejidos vegetales mediante extracción en fase líquida con diclorometano o éter dietílico, o extracción en fase sólida utilizando diversos materiales . Se emplean métodos avanzados como la UPLC-MS/MS para el análisis de alto rendimiento y la cuantificación del ácido jasmónico en tejidos vegetales .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido jasmónico sufre diversas reacciones químicas, incluida la oxidación, la reducción y la conjugación con aminoácidos. Se puede convertir en su éster metílico, el jasmonato de metilo, que también es biológicamente activo .

Reactivos y condiciones comunes:

Oxidación: La lipooxigenasa (13-LOX) se utiliza para oxigenar el ácido linolénico.

Ciclización: La sintetasa de óxido de aleno y la ciclasa de óxido de aleno participan en las reacciones de ciclización.

Productos principales:

Jasmonato de metilo: Formado por metilación del ácido jasmónico.

Jasmonoil-isoleucina: Un conjugado formado con isoleucina, que es biológicamente activo.

Comparación Con Compuestos Similares

El ácido jasmónico es parte de la familia de los jasmonatos, que incluye compuestos como el jasmonato de metilo y la jasmonoil-isoleucina. Estos compuestos comparten vías biosintéticas y funciones similares, pero difieren en sus roles y actividades específicas . Por ejemplo, el jasmonato de metilo es más volátil y se utiliza a menudo en estudios que involucran interacciones planta-insecto .

Compuestos similares:

Jasmonato de metilo: Un éster metílico del ácido jasmónico.

Jasmonoil-isoleucina: Un conjugado con isoleucina.

Ácido 12-oxofitodioico: Un intermedio en la biosíntesis del ácido jasmónico.

El papel único del ácido jasmónico en la defensa de las plantas y las respuestas al estrés, junto con sus diversas aplicaciones, lo convierten en un compuesto de gran interés en varios campos científicos.

Actividad Biológica

Arecoline-d5 hydrobromide salt is a deuterated form of arecoline, an active alkaloid derived from the areca nut (Areca catechu). This compound has garnered attention due to its complex biological activities, which include effects on various physiological systems and potential therapeutic applications. This article reviews the biological activity of Arecoline-d5 hydrobromide salt, focusing on its pharmacological effects, mechanisms of action, and associated toxicities.

Overview of Arecoline-d5 Hydrobromide Salt

Arecoline-d5 hydrobromide salt acts as an agonist at both muscarinic and nicotinic acetylcholine receptors, mimicking the neurotransmitter acetylcholine. Its interaction with these receptors leads to a variety of physiological responses, including stimulation of gastrointestinal motility and modulation of neuronal activity .

Pharmacological Activities

The biological activities of Arecoline-d5 hydrobromide salt can be categorized into several key areas:

- Neurological Effects : Arecoline has been shown to induce euphoric sensations and may play a role in addiction pathways. In animal models, it has been linked to neuronal cell death at higher concentrations, while lower doses may help regulate lipid metabolism and reduce depressive behaviors .

- Cardiovascular Effects : Studies indicate that Arecoline can influence heart function and promote gastrointestinal peristalsis. However, it may also cause intestinal inflammation and damage at certain doses .

- Anti-inflammatory and Antioxidant Properties : Arecoline exhibits anti-inflammatory effects, particularly in models of rheumatoid arthritis. It has been shown to inhibit pathways associated with inflammation and oxidative stress, suggesting potential therapeutic applications for inflammatory diseases .

The pharmacological effects of Arecoline-d5 hydrobromide salt are mediated through several biochemical pathways:

- Acetylcholine Receptor Activation : The binding to muscarinic and nicotinic receptors activates downstream signaling cascades that influence muscle contraction and neurotransmission .

- Regulation of Signaling Pathways : Arecoline modulates various signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and metabolism. In rheumatoid arthritis models, it has been shown to reduce cell viability and promote apoptosis in fibroblast-like synoviocytes .

- Metabolism and Toxicity : Arecoline is rapidly metabolized in the liver to arecaidine. This metabolic pathway is significant as it influences the compound's toxicity profile. Studies indicate that high doses can lead to hepatotoxicity characterized by oxidative stress and inflammation .

Toxicological Profile

Despite its potential therapeutic benefits, Arecoline-d5 hydrobromide salt poses risks related to toxicity:

- Hepatotoxicity : Research indicates that Arecoline can induce liver damage through mechanisms involving oxidative stress and inflammatory responses. Histopathological studies have shown hepatocyte swelling, lipid degeneration, and inflammatory infiltration in animal models exposed to high doses .

- Cytotoxicity : Arecoline exhibits cytotoxic effects across various cell types, including hepatocytes, lymphocytes, and neuronal cells. This cytotoxicity is associated with the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of Arecoline-d5 hydrobromide salt in various experimental models:

Propiedades

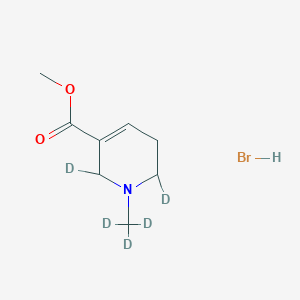

IUPAC Name |

methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H/i1D3,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOJRQLKMVSHHZ-UKYXHEKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486722 | |

| Record name | Arecoline-d5 Hydrobromide Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131448-18-5 | |

| Record name | Arecoline-d5 Hydrobromide Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.